molecular formula C11H15ClN2 B6217020 1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride CAS No. 2742656-54-6

1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride

Cat. No.: B6217020
CAS No.: 2742656-54-6
M. Wt: 210.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with an ethyl group and a methanamine group, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride typically involves the Fischer indole synthesis. This method uses hydrazine and ketones or aldehydes under acidic conditions to form the indole ring. The specific steps include:

    Formation of Hydrazone: Reacting hydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate.

    Cyclization: Heating the hydrazone in the presence of an acid catalyst to induce cyclization and form the indole ring.

    Substitution: Introducing the ethyl group and methanamine group through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under inert atmosphere.

    Substitution: Nucleophiles like halides, amines, under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indol-2-yl)methanamine hydrochloride
  • 1-(3-ethyl-1H-indol-6-yl)methanamine hydrochloride
  • 1-(1H-indol-3-yl)methanamine

Uniqueness

1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride is unique due to the specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and methanamine group provides distinct properties compared to other indole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2742656-54-6

Molecular Formula

C11H15ClN2

Molecular Weight

210.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.